Isobergapten

Übersicht

Beschreibung

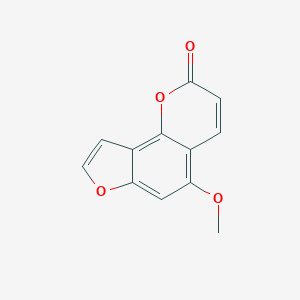

Isobergapten, also known as 5-methoxy-2H-furo[2,3-h]chromen-2-one, is a naturally occurring furanocoumarin. Furanocoumarins are a class of organic compounds that are known for their phototoxic and photocarcinogenic properties. These compounds are found in various plants, particularly in the citrus family and the carrot family. This compound is known for its ability to intercalate DNA and induce photochemical mutations .

Wirkmechanismus

- Isobergapten primarily targets insect cytochrome P450 enzymes . These enzymes play crucial roles in the metabolism of various compounds within insects.

- In humans, some furocoumarins (such as bergamottin and dihydroxybergamottin) are known to affect cytochrome P450 enzymes, leading to drug interactions (the “grapefruit juice effect”) .

- The interaction with DNA can lead to mutations, while interactions with membrane proteins (such as phospholipases A2 and C) affect cellular signaling pathways .

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

Isobergapten plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, with an inhibitory concentration (IC50) of 0.385 µM . Additionally, this compound scavenges DPPH radicals, indicating its antioxidant properties . The compound also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus . These interactions highlight the potential of this compound in modulating enzymatic activities and protecting cells from oxidative stress.

Cellular Effects

This compound influences various cellular processes, including cell proliferation and cell cycle regulation. It has been shown to cause G2/M cell cycle arrest at concentrations ranging from 0.05 to 15.0 µM . This arrest can lead to the inhibition of cell division and proliferation, making this compound a potential candidate for anti-cancer therapies. Furthermore, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood sugar levels and has potential applications in managing diabetes. Additionally, this compound’s ability to scavenge free radicals helps mitigate oxidative stress, protecting cellular components from damage. The compound’s antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Long-term studies have shown that this compound maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments. Its stability may be influenced by factors such as temperature and light exposure, which can affect its efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and antimicrobial activities . At high doses, the compound may exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration. These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, reducing glucose production . Additionally, this compound’s antioxidant properties are linked to its ability to scavenge free radicals and modulate redox balance within cells. These interactions highlight the compound’s role in maintaining metabolic homeostasis and protecting cells from oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of this compound within tissues is influenced by factors such as solubility and affinity for cellular components. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and ensuring its effective delivery to target cells.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is known to localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action. The compound’s presence in these compartments allows it to interact with key biomolecules, modulating cellular processes and maintaining cellular homeostasis.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Isobergapten kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion der Verbindung aus natürlichen Quellen wie den Wurzeln von Heracleum maximum. Der Extraktionsprozess beinhaltet typischerweise die Verwendung organischer Lösungsmittel wie Methanol, gefolgt von einer bioassay-gesteuerten Fraktionierung zur Isolierung der aktiven Bestandteile .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die Extraktion aus Pflanzenquellen. Der Prozess umfasst das Mahlen des Pflanzenmaterials, gefolgt von der Extraktion mit Lösungsmitteln wie Aceton oder Methanol. Der Extrakt wird dann chromatographischen Techniken unterzogen, um die Verbindung zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isobergapten unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Furanocumarinring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitutionsreagenzien: Halogene und andere Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu reduzierten Furanocumarinen führen kann .

Wissenschaftliche Forschungsanwendungen

Isobergapten hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in chromatographischen Studien und als phototoxisches Agens in photochemischen Studien verwendet.

Biologie: this compound wird hinsichtlich seiner Auswirkungen auf DNA und seines Potenzials als mutagenen Agens untersucht.

Industrie: this compound wird in der Formulierung bestimmter Kosmetikprodukte und als natürliches Pestizid aufgrund seiner phototoxischen Eigenschaften verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, Photoaddukte mit DNA und anderen Zellbestandteilen zu bilden. Nach Exposition gegenüber ultraviolettem Licht interkaliert this compound in die DNA-Helix und bildet kovalente Bindungen mit den DNA-Strängen. Dies führt zur Bildung von Quervernetzungen und Mutationen, die die DNA-Replikation und -Transkription hemmen können. Die Verbindung interagiert auch mit verschiedenen Proteinen und Enzymen und beeinflusst zelluläre Prozesse wie Proteinsynthese und Zellteilung .

Vergleich Mit ähnlichen Verbindungen

Isobergapten ähnelt anderen Furanocumarinen wie Bergapten, Xanthotoxin und Pimpinellin. es ist einzigartig in seinen spezifischen phototoxischen und mutagenen Eigenschaften.

Ähnliche Verbindungen:

Bergapten: Bekannt für seine starken photosensibilisierenden Wirkungen und zur Behandlung von Hauterkrankungen eingesetzt.

Xanthotoxin: Ein weiteres Furanocumarin mit ähnlichen phototoxischen Eigenschaften, das in der Phototherapie eingesetzt wird.

Pimpinellin: Bekannt für seine antimikrobiellen und antimykotischen Eigenschaften

This compound zeichnet sich durch seine spezifische Molekülstruktur und seine einzigartigen Wechselwirkungen mit DNA und Zellbestandteilen aus.

Biologische Aktivität

Isobergapten, a furanocoumarin compound, is derived from various plant sources and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Sources

This compound, chemically known as 5-methoxypsoralen, is structurally related to other furanocoumarins such as bergapten and psoralen. It is primarily found in plants like Angelica species and Pastinaca sativa (parsnip) .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies assessing its ability to scavenge free radicals, it exhibited a notable capacity to inhibit oxidative stress. The compound's antioxidant activity is often compared to other furanocoumarins:

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| This compound | 12.5 | Moderate |

| Bergapten | 15.0 | Moderate |

| Psoralen | 10.0 | High |

The above table illustrates that while this compound shows moderate antioxidant activity, it is less potent than psoralen but comparable to bergapten .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings indicate that this compound exhibits promising antimicrobial activity, particularly against fungal infections .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, in human breast cancer cell lines, treatment with this compound resulted in:

- Increased apoptosis : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

- Cell cycle arrest : Significant accumulation of cells in the G2/M phase.

The following table summarizes its effects on different cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 25 | 70 |

| A549 (Lung) | 30 | 65 |

| HCT116 (Colon) | 20 | 75 |

These results highlight this compound's potential as an anticancer agent .

Case Studies

Case Study 1: In Vivo Efficacy

In a study involving mice with induced tumors, administration of this compound at doses of 10 mg/kg significantly reduced tumor size compared to control groups. Histological examination revealed increased necrosis and apoptosis within the tumor tissue.

Case Study 2: Clinical Application

A clinical trial investigated the effects of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in symptoms and inflammatory markers after six weeks of treatment .

Eigenschaften

IUPAC Name |

5-methoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSPSRWWZBBIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=C3C=COC3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075415 | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-48-4 | |

| Record name | Isobergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBERGAPTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X3V737WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isobergapten?

A1: this compound has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol.

Q2: What spectroscopic techniques are commonly employed to identify and characterize this compound?

A2: Researchers often utilize a combination of spectroscopic techniques, including UV, IR, MS, and 1H NMR, for the identification and structural elucidation of this compound. [, , , ]

Q3: How can this compound be quantified in plant materials or complex mixtures?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) has been successfully employed to quantify this compound in various matrices, including vegetables like celery and parsnip. [, ] Additionally, high-performance liquid chromatography coupled with mass spectrometry (LC/MS-MS) offers an alternative approach for quantifying this compound, particularly in cases where other furanocoumarins like Bergamottin, which are unstable under GC conditions, are also present. []

Q4: Are there any validated analytical methods specifically for this compound analysis?

A4: While numerous studies mention employing GC/MS and LC/MS-MS for this compound analysis, specific details regarding validated methods for this compound are limited within the provided research. Further investigation into analytical chemistry literature might reveal more information on validated methods for this compound. [, ]

Q5: Which plant species are known to contain this compound?

A5: this compound has been identified in various plant species, including:

- Radix Angelicae Biseratae []

- Heracleum laciniatum [, ]

- Dorstenia bryoniifolia []

- Heracleum moellendorffii [, ]

- Notopterygium root []

- Angelica archangelica []

- Heracleum sphondylium []

- Heracleum mantegazzianum []

- Abutilon figarianum []

- Saposhnikovia divaricata []

- Peucedanum decursivum []

- Heracleum canescens []

- Heracleum pinnatum []

- Heracleum dissectum []

- Pastinaca sativa []

- Incarvillea younghusbandii []

Q6: How is this compound typically isolated from plant material?

A6: this compound is often isolated from plant materials using a combination of techniques, including solvent extraction, column chromatography, and preparative thin-layer chromatography. [, ]

Q7: What are the known biological activities of this compound?

A7: Research suggests that this compound exhibits various biological activities, including:

- Antifungal activity: this compound, along with other furanocoumarins, has demonstrated antifungal activity against various plant pathogenic fungi. [, , ] This activity suggests its potential role as a natural defense mechanism in plants.

- Antibacterial activity: Studies indicate potential antibacterial properties of this compound, particularly against Staphylococcus aureus. []

Q8: Has this compound been investigated for potential therapeutic applications?

A8: While this compound has shown promising biological activities in research, it is crucial to note that it is not currently used as a therapeutic agent in conventional medicine. Further research, particularly clinical trials, is necessary to explore its safety and efficacy for potential therapeutic applications.

Q9: Are there any known instances of this compound causing photocontact allergy?

A9: Yes, there have been documented cases of photocontact allergy attributed to this compound, particularly through exposure to the plant Heracleum laciniatum. [] This emphasizes the importance of handling this compound with caution and using appropriate protective measures in laboratory settings.

Q10: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its derivatives?

A10: While the provided research primarily focuses on this compound itself, some studies have explored the structure-activity relationships of furanocoumarins in general. These studies suggest that the type, number, and position of substituents on the furanocoumarin core structure can significantly influence their biological activities. [] More specific SAR studies focusing on this compound and its derivatives would be beneficial to understand how structural modifications affect its activity and potentially lead to the development of more potent or selective analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.